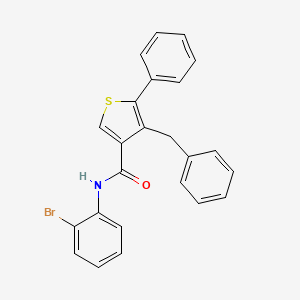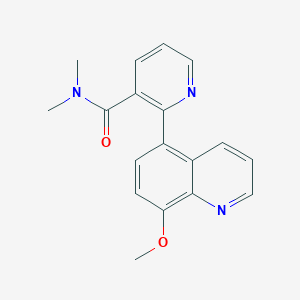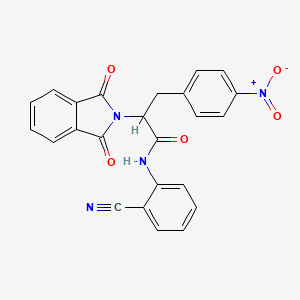amino]ethanol](/img/structure/B5089981.png)
2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of A-317491, and it belongs to the class of compounds known as purinergic receptor antagonists. The purinergic receptor is a type of receptor that is involved in the regulation of various physiological and biochemical processes in the body. The compound A-317491 has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of A-317491 involves the inhibition of the purinergic receptor. The purinergic receptor is a type of receptor that is involved in the regulation of various physiological and biochemical processes in the body, including pain, inflammation, and neurodegenerative diseases. A-317491 has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in these processes.
Biochemical and physiological effects:
A-317491 has been found to have a range of biochemical and physiological effects. The compound has been shown to have a potent and selective inhibitory effect on the purinergic receptor, which is involved in the regulation of various physiological and biochemical processes in the body. A-317491 has been found to have an analgesic effect, making it a potential treatment for pain. The compound has also been found to have an anti-inflammatory effect, making it a potential treatment for inflammation. Additionally, A-317491 has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-317491 has several advantages and limitations for lab experiments. The compound has a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in various physiological and biochemical processes. However, the compound has a short half-life, which can make it difficult to use in some experiments. Additionally, the compound has a relatively low solubility, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of A-317491. One potential direction is the development of more potent and selective inhibitors of the purinergic receptor. Another potential direction is the study of the compound's potential applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of A-317491 and its potential role in various physiological and biochemical processes.
Métodos De Síntesis
The synthesis of A-317491 involves a series of chemical reactions that result in the formation of the final compound. The synthesis of A-317491 was first reported in 2005 by scientists at Abbott Laboratories. The synthesis involves the reaction of 2-aminopyridine with 3-isobutyl-1,2,4-oxadiazole-5-carboxylic acid to form the intermediate compound. The intermediate is then reacted with methyl chloroformate to form the final product, 2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol.
Aplicaciones Científicas De Investigación
A-317491 has been extensively studied for its potential applications in scientific research. The compound has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in various physiological and biochemical processes. A-317491 has been used in a wide range of scientific research studies, including studies on pain, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[methyl-[5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)8-12-16-14(20-17-12)11-4-5-13(15-9-11)18(3)6-7-19/h4-5,9-10,19H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELFBUYJGPBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)


![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)